molecular formula C24H26N4O2 B11178475 7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11178475
M. Wt: 402.5 g/mol
InChI Key: UJEPUQAUFXFYNU-UHFFFAOYSA-N
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Description

7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimido[1,2-a][1,3,5]triazin-6-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.

    Introduction of the Benzyl and Cyclopropyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and cyclopropyl halides, respectively.

    Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimido[1,2-a][1,3,5]triazin-6-one core, potentially leading to dihydro or tetrahydro derivatives.

    Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with various biological pathways could lead to the development of new drugs for treating diseases.

Industry

In the industrial sector, the compound’s unique properties may be leveraged for the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-3-cyclopropyl-1-(2-hydroxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Similar structure but with a hydroxy group instead of a methoxy group.

    7-benzyl-3-cyclopropyl-1-(2-chlorophenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

7-benzyl-3-cyclopropyl-1-(2-methoxyphenyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H26N4O2/c1-17-20(14-18-8-4-3-5-9-18)23(29)28-16-26(19-12-13-19)15-27(24(28)25-17)21-10-6-7-11-22(21)30-2/h3-11,19H,12-16H2,1-2H3

InChI Key

UJEPUQAUFXFYNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3OC)C4CC4)CC5=CC=CC=C5

Origin of Product

United States

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